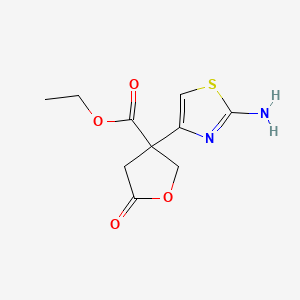

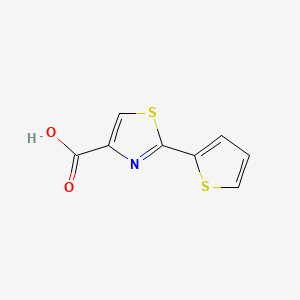

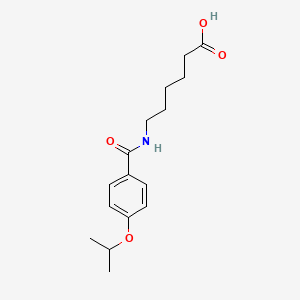

![molecular formula C15H12F3NO4S B1305943 2-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetic Acid CAS No. 250714-41-1](/img/structure/B1305943.png)

2-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "2-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetic Acid" is a chemical entity that appears to be related to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine. This compound is not directly mentioned in the provided papers, but its structure suggests it may be synthesized or studied in a similar context to the compounds discussed in the papers.

Synthesis Analysis

The synthesis of related compounds involves the use of sulfonate esters and their reactions with nucleophiles. For instance, alkyl 2,2,2-trifluoroethanesulfonate esters (tresylates) react with aqueous bases to yield products such as amides and ketene dithioacetals, depending on the nucleophile added . Additionally, the hydroamination of 1-(2-(sulfonylamino)phenyl)prop-2-yn-1-ols catalyzed by silver acetate leads to the formation of (Z)-2-methylene-1-sulfonylindolin-3-ols, which can be further transformed into other indole derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques. For example, the structure of (±)-(2-hydroxyethylamino)phenylmethanesulfonic acid was elucidated using X-ray diffraction . This suggests that similar analytical methods could be employed to determine the precise molecular structure of "2-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetic Acid".

Chemical Reactions Analysis

The chemical reactions involving sulfonamides and related compounds are diverse. Trifluoromethanesulfonic acid has been used to catalyze Friedel-Crafts alkylations, which could be relevant to the modification of the phenyl ring in the compound of interest . Moreover, the hydrolytic transformations of arylsulfonylamino compounds under microwave irradiation in an alkaline medium have been shown to yield N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids , which are structurally similar to the compound being analyzed.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetic Acid" are not detailed in the provided papers, the properties of similar compounds can be inferred. Sulfonamides typically exhibit varied solubility in water and organic solvents, and their reactivity can be influenced by the presence of electron-withdrawing groups such as trifluoromethyl groups. The physical properties such as melting point, boiling point, and stability can be expected to be influenced by the specific functional groups present in the molecule.

Eigenschaften

IUPAC Name |

2-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO4S/c16-15(17,18)11-7-4-8-12(9-11)24(22,23)19-13(14(20)21)10-5-2-1-3-6-10/h1-9,13,19H,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHSYEXRCKCHNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380079 |

Source

|

| Record name | 10G-337S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetic Acid | |

CAS RN |

250714-41-1 |

Source

|

| Record name | 10G-337S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

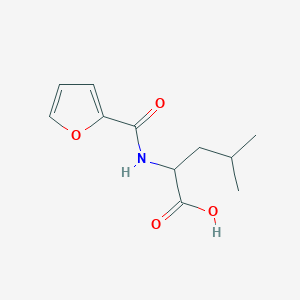

![3-(4-hydroxyphenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B1305868.png)

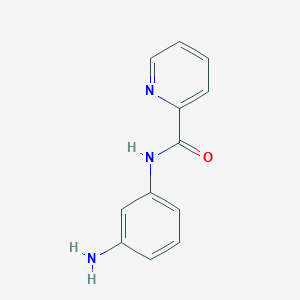

![4-[[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoic acid](/img/structure/B1305876.png)

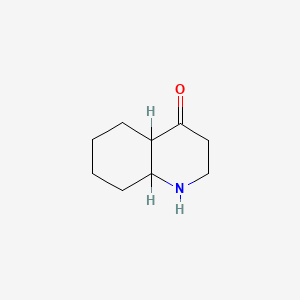

![isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1305879.png)

![6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305893.png)

![2-[4-(2-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305901.png)